molecular formula C7H13NO2 B8538935 5-(n-Propyloxy)-pyrrolidin-2-one

5-(n-Propyloxy)-pyrrolidin-2-one

Cat. No.: B8538935
M. Wt: 143.18 g/mol
InChI Key: QPBUKZHFIMVDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(n-Propyloxy)-pyrrolidin-2-one is a chemical compound based on the pyrrolidin-2-one scaffold, a five-membered lactam that is miscible with water and most common organic solvents . The pyrrolidin-2-one core structure is a versatile building block in medicinal and organic chemistry, serving as a key precursor for the synthesis of more complex molecules . Derivatives of pyrrolidin-2-one are extensively researched for their diverse biological activities and have been identified as key structural elements in compounds with antiarrhythmic properties and as potential neuraminidase inhibitors . Furthermore, (pyrrolidin-2-on-l-yl) acetamides have been investigated for their nootropic potential, acting as enhancers of learning and memory . The specific substitution with a propyloxy group at the 5-position may influence the compound's physicochemical properties and interaction with biological targets, making it a valuable intermediate for researchers developing novel therapeutic agents or probing biochemical pathways. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-propoxypyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-2-5-10-7-4-3-6(9)8-7/h7H,2-5H2,1H3,(H,8,9)

InChI Key

QPBUKZHFIMVDBV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 5 N Propyloxy Pyrrolidin 2 One and Its Advanced Precursors

Strategies for the De Novo Construction of the Pyrrolidin-2-one Core

The synthesis of the pyrrolidin-2-one ring system is a foundational aspect of accessing 5-(n-propyloxy)-pyrrolidin-2-one. Various methods for the de novo construction of this heterocyclic core have been developed, ranging from asymmetric approaches to one-pot multicomponent reactions. organic-chemistry.orgnih.govresearchgate.net

Asymmetric Synthesis Approaches to 5-Substituted Pyrrolidin-2-ones

Asymmetric synthesis is crucial for obtaining enantiomerically pure 5-substituted pyrrolidin-2-ones, which are valuable precursors. These methods often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool to control the stereochemistry at the C-5 position. nih.govnih.gov

One notable strategy involves the use of pyroglutamic acid-derived hemiaminals. Under Lewis acidic conditions, an in situ formed iminium ion can be trapped by nucleophiles. The stereochemical outcome of this addition can be controlled by the choice of the nitrogen protecting group, with carbamates typically favoring the formation of cis-pyrrolidines and benzamides yielding the trans isomers. acs.org Another approach utilizes a "clip-cycle" strategy where Cbz-protected bis-homoallylic amines are first activated via alkene metathesis with a thioacrylate. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the pyrrolidine (B122466) scaffold with high enantioselectivity. acs.org

Furthermore, the asymmetric synthesis of 2,5-disubstituted pyrrolidines has been achieved through the reaction of chiral starting materials, such as a glycerol-derived bistriflate and an aminosulfone. acs.org This method involves sequential SN2 displacements, including a stereospecific cyclization, to afford the pyrrolidine ring. acs.org

Chemoenzymatic Synthesis Routes and Enantioselective Transformations

Chemoenzymatic methods offer a powerful alternative for the synthesis of chiral pyrrolidin-2-ones, combining the selectivity of enzymes with the versatility of chemical reactions. Transaminases, for instance, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach can achieve high enantiomeric excesses for both enantiomers. acs.org

Imine reductases (IREDs) and monoamine oxidases (MAOs) are other classes of enzymes utilized in these synthetic routes. nih.gov For example, enantioenriched 2-aryl azepanes have been generated through asymmetric reductive amination using IREDs or by deracemization with MAOs. nih.gov These enzymatic steps provide key chiral intermediates that can be further elaborated chemically.

One-Pot and Multicomponent Synthesis Techniques for Pyrrolidinone Derivatives

One-pot and multicomponent reactions provide efficient and atom-economical pathways to pyrrolidinone derivatives. These strategies streamline synthetic sequences by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates.

One such method involves the ultrasound-promoted, citric acid-catalyzed reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in ethanol. rsc.org This approach is noted for its clean reaction profile, high yields, and short reaction times. rsc.org Another example is the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. This reaction proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618), followed by lactamization and dealkoxycarbonylation. researchgate.netnih.gov Additionally, a one-pot synthesis of spirooxindole-pyrrolidine derivatives has been developed through a 1,3-dipolar cycloaddition of an azomethine ylide with 3-methyleneoxindolines. rsc.org

Stereoselective Introduction of the n-Propyloxy Moiety at the C-5 Position

The stereoselective introduction of the n-propyloxy group at the C-5 position is a critical step in the synthesis of the target compound. This can be achieved through various methods, including the functionalization of a pre-existing chiral pyrrolidin-2-one core or during the cyclization process itself.

One common strategy involves the use of a chiral precursor such as 5-hydroxypyrrolidin-2-one. The hydroxyl group can be alkylated with an n-propyl halide or another suitable electrophile under conditions that preserve the stereochemical integrity of the C-5 center. The choice of base and reaction conditions is crucial to prevent racemization.

Alternatively, stereoselectivity can be controlled during the formation of the pyrrolidin-2-one ring. For instance, in the context of 1,3-dipolar cycloadditions, the use of chiral nitrones can lead to the formation of enantiopure spiro-fused heterocycles with high diastereoselectivity. nih.gov The stereochemistry of the resulting pyrrolidine is dictated by the facial selectivity of the cycloaddition.

Another approach involves the stereoselective reduction of a C5-substituted pyrrolin-2-one precursor. The choice of reducing agent and catalyst can influence the stereochemical outcome of the reduction, leading to the desired diastereomer of the 5-substituted pyrrolidin-2-one.

Targeted Synthesis of this compound via Precursor Functionalization

The synthesis of this compound can be effectively achieved by the functionalization of advanced precursors. nih.govresearchgate.net A key precursor is often a derivative of pyroglutamic acid or 4-hydroxyproline, which provides a chiral scaffold. nih.govmdpi.com

A common route begins with the reduction of a protected pyroglutamic acid derivative to the corresponding 5-hydroxymethylpyrrolidin-2-one. This intermediate can then be converted to a leaving group, such as a tosylate or mesylate, at the hydroxyl position. Subsequent nucleophilic substitution with sodium n-propoxide would yield the desired 5-(n-propyloxymethyl)-pyrrolidin-2-one.

Alternatively, a more direct approach involves the functionalization of 5-hydroxypyrrolidin-2-one. This precursor can be prepared through various methods, including the reduction of pyroglutamic acid or the oxidation of proline derivatives. The hydroxyl group at the C-5 position can then be etherified with n-propanol under acidic or basic conditions, or through a Mitsunobu reaction to introduce the n-propyloxy group. The stereochemical outcome of this etherification is highly dependent on the reaction conditions and the stereochemistry of the starting material.

Furthermore, the synthesis can proceed through the intramolecular cyclization of a linear precursor that already contains the n-propyloxy moiety. For example, a γ-amino acid with an n-propyloxy group at the appropriate position can be cyclized to form the pyrrolidin-2-one ring. The stereochemistry of the starting amino acid would determine the stereochemistry of the final product.

Catalytic Approaches in Pyrrolidin-2-one Synthesis

Catalysis plays a significant role in the synthesis of pyrrolidin-2-ones, offering efficient and selective methods for ring construction and functionalization. dntb.gov.uanih.gov Both metal-based and organocatalytic systems have been developed to facilitate these transformations.

Metal Catalysis: Transition metal catalysts, particularly those based on copper, rhodium, and iridium, have been widely used in pyrrolidin-2-one synthesis. Copper-catalyzed intramolecular C-H amination of N-halide amides provides a direct route to the pyrrolidine ring. nih.gov Rhodium-catalyzed nitrene insertion into C-H bonds is another powerful method for constructing the pyrrolidinone core. organic-chemistry.org Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition, offers a versatile route to highly substituted pyrrolidines. acs.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. nih.govdntb.gov.uamdpi.com Proline and its derivatives are among the most common organocatalysts used for this purpose. nih.govmdpi.com For instance, diarylprolinol silyl (B83357) ethers have been successfully employed in the asymmetric functionalization of aldehydes, which can be key intermediates in pyrrolidinone synthesis. nih.govmdpi.com Chiral phosphoric acids have also been shown to catalyze the enantioselective intramolecular aza-Michael cyclization to form pyrrolidines. acs.org

Table of Reaction Types in Pyrrolidin-2-one Synthesis

Reaction Type Catalyst/Reagent Key Feature Reference
Multicomponent Reaction Citric Acid/Ultrasound Green and efficient synthesis of 3-pyrrolin-2-ones. rsc.org
Ring-Opening/Cyclization Lewis Acid Synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes. researchgate.netnih.gov
1,3-Dipolar Cycloaddition Azomethine Ylide One-pot synthesis of spirooxindole-pyrrolidine derivatives. rsc.org
C-H Amination Copper Complex Intramolecular formation of the pyrrolidine ring. nih.gov
Reductive Azomethine Ylide Cycloaddition Iridium Complex Synthesis of functionalized pyrrolidines from amides. acs.org

Chemical Transformations and Derivatization Strategies of 5 N Propyloxy Pyrrolidin 2 One

N-Alkylation and N-Acylation Reactions of the Pyrrolidin-2-one Nitrogen

The nitrogen atom of the pyrrolidin-2-one ring is a common site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

N-Alkylation:

N-alkylation of pyrrolidin-2-ones is typically achieved by treating the parent lactam with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide. For instance, the N-alkylation of pyrrolidin-2-one with allyl bromide has been successfully carried out using potassium carbonate in refluxing acetonitrile. nih.gov While specific examples for 5-(n-propyloxy)-pyrrolidin-2-one are not extensively detailed in the literature, analogous reactions on similar lactam systems suggest that a variety of alkyl groups, including methyl, ethyl, and benzyl (B1604629) groups, can be introduced. nih.govnih.gov Reductive N-alkylation, a two-step process involving the reaction with a carbonyl compound followed by reduction, offers an alternative route to N-alkylated pyrrolidones. rsc.org

N-Acylation:

N-acylation introduces an acyl group onto the nitrogen atom, often to form N-acyliminium ion precursors, which are valuable intermediates in organic synthesis. This transformation is generally accomplished using acylating agents such as acid chlorides or anhydrides. For example, the acetylation of a hydroxylamino-ester precursor to a pyrrolidin-2-one derivative was achieved in high yield using acetic anhydride (B1165640). researchgate.net These N-acyl derivatives, particularly N-acyl-5-alkoxypyrrolidin-2-ones, are stable and can be readily synthesized and isolated.

TransformationReagents and ConditionsProduct TypeNotes
N-AlkylationAlkyl halide (e.g., iodomethane, iodoethane, allyl bromide), Base (e.g., NaH, K₂CO₃), Solvent (e.g., acetonitrile, THF)N-Alkyl-5-(n-propyloxy)-pyrrolidin-2-oneReaction with bulky alkyl halides may be sterically hindered. nih.gov
N-AcylationAcid chloride or anhydride (e.g., acetyl chloride, acetic anhydride)N-Acyl-5-(n-propyloxy)-pyrrolidin-2-oneN-acyl derivatives are often stable precursors for N-acyliminium ions. researchgate.net

Functional Group Interconversions on the Pyrrolidin-2-one Ring System (excluding C-5)

While the C-5 position is defined by the n-propyloxy group, the other carbon atoms of the pyrrolidin-2-one ring (C-3 and C-4) are amenable to functional group interconversions, enabling the synthesis of a diverse range of analogs. These modifications can introduce new stereocenters and functionalities, significantly altering the molecule's chemical and biological profile.

Although direct examples on the 5-(n-propyloxy) derivative are scarce, general methodologies for pyrrolidin-2-one modification are applicable. For instance, the enolate formed by deprotonation at the C-3 position can react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups. Furthermore, the synthesis of 2,2-disubstituted pyrrolidines has been achieved through a sequence involving asymmetric allylic alkylation followed by a ring contraction, highlighting the possibility of creating quaternary centers adjacent to the nitrogen atom. nih.gov

Derivatization for Specialized Research Applications and Probes

The modification of the this compound scaffold is a key strategy for developing specialized research tools, such as molecular probes. These probes can be used to study biological processes, identify protein targets, or act as imaging agents. Derivatization often involves the introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoreactive groups.

While specific examples for this compound are not widely reported, the general principles of probe design can be applied. For example, an N-alkylation reaction could be used to attach a linker arm, which is then coupled to a desired reporter molecule. The synthesis of pyrrolidine (B122466) derivatives as potent agonists for peroxisome proliferator-activated receptors (PPARs) demonstrates how modifications to the pyrrolidine ring can lead to compounds with specific biological activities. nih.gov

Ring-Opening and Ring-Expansion Reactions of Pyrrolidin-2-one Derivatives

The strained five-membered ring of pyrrolidin-2-one derivatives can undergo ring-opening and ring-expansion reactions, providing access to different classes of compounds.

Ring-Opening Reactions:

The N-acyl-5-alkoxypyrrolidin-2-one structure is a precursor to N-acyliminium ions, which can be trapped by nucleophiles, leading to ring-opened products. For example, treatment of N-acyl-5-acetoxypyrrolidin-2-ones with a Lewis acid can generate an N-acyliminium ion, which can then react with various nucleophiles. researchgate.net This strategy allows for the stereoselective synthesis of 2,5-disubstituted pyrrolidine derivatives.

Ring-Expansion Reactions:

Ring-expansion reactions of pyrrolidin-2-one derivatives can be used to synthesize larger heterocyclic systems, such as piperidines and azepanes. While direct ring-expansion of this compound is not a commonly cited transformation, related chemistries suggest possibilities. For instance, a "Spino" ring contraction has been utilized to form 2,2-disubstituted pyrrolidines from piperidine (B6355638) precursors, indicating the feasibility of interconverting five- and six-membered rings. nih.gov

Reaction TypeKey IntermediatePotential ProductsSynthetic Utility
Ring-OpeningN-Acyliminium ionAcyclic amino acids, 2,5-disubstituted pyrrolidinesAccess to linear structures and functionalized pyrrolidines. researchgate.net
Ring-Expansion-Piperidines, AzepanesSynthesis of larger nitrogen-containing heterocycles.

Advanced Structural Analysis and Spectroscopic Elucidation of 5 N Propyloxy Pyrrolidin 2 One and Its Derivatives

Determination of Molecular Conformation and Stereochemistry

The pyrrolidin-2-one ring, a five-membered lactam, is not planar and can adopt various envelope and twist conformations. The substituent at the C5 position, in this case, the n-propyloxy group, significantly influences the preferred conformation of the ring. The non-planarity of the ring gives rise to a phenomenon known as pseudorotation. The conformational preference of the pyrrolidine (B122466) ring can be controlled by stereoelectronic and steric factors. For instance, in substituted prolines, which share the pyrrolidine core, the electronegativity of substituents at the C4 position can dictate a preference for either a Cγ-exo or Cγ-endo envelope conformation.

The stereochemistry at the C5 position is a critical aspect of 5-(n-propyloxy)-pyrrolidin-2-one. The presence of this chiral center means the compound can exist as two enantiomers, (R)-5-(n-propyloxy)-pyrrolidin-2-one and (S)-5-(n-propyloxy)-pyrrolidin-2-one. The spatial orientation of the n-propyloxy group relative to the rest of the molecule can profoundly impact its biological activity and interactions with other chiral molecules.

Computational modeling, employing methods such as Density Functional Theory (DFT), is a powerful tool for predicting the most stable conformations of this compound. These calculations can provide insights into the relative energies of different ring puckering and substituent orientations, aiding in the interpretation of experimental data.

Comprehensive Spectroscopic Assignments (e.g., advanced NMR techniques, high-resolution mass spectrometry)

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons of the n-propyloxy group (triplet for the methyl group, sextet for the central methylene (B1212753), and a triplet for the methylene attached to the oxygen) and the pyrrolidinone ring. The proton at C5, being adjacent to the chiral center and the oxygen atom, would likely appear as a multiplet. The diastereotopic protons on the C3 and C4 carbons of the ring would also exhibit complex splitting patterns.

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon (C2), the chiral center (C5), the other ring carbons (C3 and C4), and the carbons of the n-propyl group. The chemical shift of C5 would be significantly influenced by the electronegative oxygen atom of the propyloxy group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can offer further structural information. For this compound, common fragmentation pathways would likely involve the loss of the n-propyloxy group or cleavage of the pyrrolidinone ring. libretexts.org

Representative Spectroscopic Data:

Atom ¹H NMR (ppm, predicted) ¹³C NMR (ppm, predicted)
C=O (C2)-~177
CH₂ (C3)2.1 - 2.3 (m)~30
CH₂ (C4)1.8 - 2.0 (m)~22
CH (C5)4.0 - 4.2 (m)~78
O-CH₂3.4 - 3.6 (t)~70
CH₂1.5 - 1.7 (sextet)~23
CH₃0.9 (t)~11
NH6.5 - 7.5 (br s)-

Note: This is a representative table with predicted values based on similar structures. Actual experimental values may vary.

X-ray Crystallography Studies of Crystalline Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To obtain a crystal structure of this compound, it would first need to be synthesized and then crystallized. If the parent compound does not form suitable crystals, derivatization to a crystalline solid is a common strategy.

The crystal structure would reveal:

The precise bond lengths and angles of the molecule.

The conformation of the pyrrolidinone ring (e.g., envelope or twist).

The orientation of the n-propyloxy substituent.

The intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing.

For example, a study on other pyrrolidine derivatives revealed how intermolecular hydrogen bonds can join molecules into specific arrangements in the crystal lattice. nih.gov

Chiral Resolution and Enantiomeric Purity Assessment

Given that this compound is a chiral compound, the separation of its enantiomers and the determination of their purity are essential for stereoselective synthesis and biological studies.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including those with a pyrrolidine core. nih.govresearchgate.net The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, is critical for achieving optimal separation. researchgate.net

Enantiomeric Purity Assessment: Once a separation method is developed, it can be used to determine the enantiomeric excess (ee) of a sample. This is calculated from the relative peak areas of the two enantiomers in the chromatogram. This assessment is crucial for quality control in asymmetric synthesis, ensuring that a desired enantiomer is produced with high selectivity.

Theoretical and Computational Studies of 5 N Propyloxy Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For 5-(n-Propyloxy)-pyrrolidin-2-one, DFT calculations would provide valuable insights into its molecular properties. Although direct DFT data for this specific compound is scarce, we can infer its characteristics based on studies of related molecules such as 5-Hydroxypyrrolidin-2-one and other substituted pyrrolidinones.

The electronic structure analysis from DFT would reveal the distribution of electron density within the molecule. Key features would include the polarization of the carbonyl group (C=O) and the N-C bond of the lactam, as well as the influence of the electronegative oxygen atom in the n-propyloxy substituent. This distribution is critical in determining the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value RangeNotes
C=O Bond Length1.22 - 1.25 ÅTypical for a lactam carbonyl group.
N-C(O) Bond Length1.35 - 1.38 ÅShorter than a typical N-C single bond due to amide resonance.
C5-O Bond Length1.40 - 1.43 ÅStandard for an ether linkage to a chiral center.
Ring PuckeringEnvelope or TwistThe specific conformation would depend on the orientation of the n-propyloxy group.

Note: These values are estimations based on general principles of organic chemistry and DFT studies on related pyrrolidinone structures.

Quantum Chemical Analyses of Reactivity, Reaction Mechanisms, and Transition States

Quantum chemical methods, including DFT, are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, these analyses would focus on identifying reactive sites and modeling the transition states of hypothetical reactions.

The carbonyl carbon is predicted to be an electrophilic site, susceptible to nucleophilic attack. The nitrogen atom, while part of an amide linkage, could exhibit some nucleophilicity depending on the reaction conditions. The oxygen atom of the n-propyloxy group, with its lone pairs of electrons, can also act as a hydrogen bond acceptor.

Quantum chemical calculations can model the energy profiles of reactions involving this compound, such as hydrolysis of the lactam ring or substitution at the C5 position. By calculating the energies of reactants, products, and transition states, the activation energy and feasibility of a reaction can be determined. For instance, the acid- or base-catalyzed hydrolysis of the lactam would proceed through a tetrahedral intermediate, the stability of which can be assessed computationally.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide a visual and quantitative understanding of a molecule's reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map illustrates the charge distribution across the molecule's surface. For this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating a site prone to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making them susceptible to nucleophilic interaction. The n-propyloxy group would also influence the MEP, with the ether oxygen contributing to a region of negative potential. The electrostatic potential is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the lactam nitrogen and the carbonyl oxygen, with some contribution from the ether oxygen. The LUMO is anticipated to be centered on the carbonyl carbon and the adjacent nitrogen atom, characteristic of the π* anti-bonding orbital of the amide group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Table 2: Predicted FMO Properties for this compound

OrbitalPredicted LocalizationImplication for Reactivity
HOMOLactam nitrogen, carbonyl oxygen, ether oxygenNucleophilic character, site of protonation or coordination to electrophiles.
LUMOCarbonyl carbon, lactam nitrogenElectrophilic character, site of nucleophilic attack.
HOMO-LUMO GapModerateSuggests a balance of stability and reactivity.

Note: The exact energies and localizations would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been reported, QSAR analyses of other pyrrolidinone derivatives have been conducted to explore their potential as therapeutic agents. nih.gov

For a hypothetical QSAR study involving this compound and its analogs, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By varying the substituent at the 5-position (e.g., changing the alkyl chain length of the alkoxy group) and correlating these descriptors with a measured biological activity, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds.

Molecular Docking Simulations for Interaction Profiling with Biomolecular Targets (as a research tool)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. researchgate.netbohrium.comresearchgate.net

In the context of this compound, molecular docking could be employed as a research tool to explore its potential interactions with various biological targets. For example, given the structural similarities of the pyrrolidinone scaffold to certain neurotransmitters and other endogenous molecules, docking studies could be performed against enzymes or receptors in the central nervous system.

A typical docking simulation would involve placing this compound into the binding site of a target protein. The simulation would then explore different conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. The results would provide a predicted binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the carbonyl oxygen and the ether oxygen of the n-propyloxy group could act as hydrogen bond acceptors, while the propyl chain could engage in hydrophobic interactions within the binding pocket.

Applications of 5 N Propyloxy Pyrrolidin 2 One in Applied Chemical Sciences

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The pyrrolidin-2-one moiety is a versatile building block for the construction of more complex, often biologically active, heterocyclic systems. nih.gov Synthetic strategies often utilize the pyrrolidin-2-one core as a scaffold, upon which additional functional groups and ring systems can be elaborated. While specific syntheses starting directly from 5-(n-propyloxy)-pyrrolidin-2-one are not extensively detailed in readily available literature, the synthesis of analogous 1,5-substituted pyrrolidin-2-ones is well-established, providing a clear pathway for its use.

One common strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines or benzylamines. nih.gov This method allows for the creation of 1,5-disubstituted pyrrolidin-2-ones. nih.gov The process typically involves the ring-opening of the cyclopropane (B1198618) by the amine, followed by cyclization to form the γ-lactam ring. nih.gov Subsequent steps, such as dealkoxycarbonylation, can be performed to yield the final target molecules. nih.gov

Another approach begins with a pre-formed pyrrolidinone ring that already contains functionality, which is then used for further chemical transformations. For instance, research has demonstrated the use of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material to synthesize a variety of derivatives bearing azole, diazole, and hydrazone moieties. nih.gov These transformations highlight how the pyrrolidinone structure serves as a robust template for creating libraries of complex molecules for biological screening. nih.gov The presence of the 5-propyloxy group would influence the stereochemical outcome and reactivity of such synthetic routes, making it a valuable component for generating molecular diversity.

The table below illustrates examples of complex molecules synthesized from pyrrolidin-2-one-based starting materials, showcasing the scaffold's versatility.

Starting MaterialReagents/ConditionsResulting Compound ClassRef
Dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate & Primary AminesNi(ClO₄)₂·6H₂O, AcOH, then NaOH/H₂O/EtOH1,5-Diarylpyrrolidin-2-ones nih.gov
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidN₂H₄·H₂O, then ArCHOHydrazone derivatives of pyrrolidinone nih.gov
Itaconic acid & N-(4-aminophenyl)acetamideWater, HCl, Reflux1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov

Utilization in Material Science Research and Development

While direct applications of this compound in material science are not prominently documented, the broader class of pyrrolidinone derivatives plays a significant role in this field. Most notably, N-vinylpyrrolidin-2-one (NVP) is the monomer precursor to polyvinylpyrrolidone (B124986) (PVP), a polymer with widespread applications due to its high chemical stability, low toxicity, and excellent solubility.

Furthermore, the principles of organocatalysis, where pyrrolidine-based molecules are key players, have found applications in polymer and materials science. beilstein-journals.org Organocatalysts are used to control polymerization reactions, influencing the structure and properties of the resulting materials. The development of new pyrrolidine-based catalysts is an active area of research, and derivatives like this compound could potentially be explored as modifiers for existing catalytic systems or as components in novel functional polymers. Agrochemical formulations have also been developed that contain pyrrolidone alkylene oxides, indicating a role for this chemical class in the creation of specialized chemical delivery systems. google.com

Catalytic Applications of this compound and its Derivatives

The pyrrolidine (B122466) ring is a cornerstone of modern asymmetric organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. beilstein-journals.orgnih.gov Chiral pyrrolidine derivatives, famously including the amino acid L-proline and its analogues, are among the most powerful and widely used organocatalysts. nih.gov They are particularly effective in transformations that proceed via enamine or iminium ion intermediates.

The effectiveness of these catalysts is highly dependent on their substitution pattern, which influences their steric and electronic properties, as well as their solubility in various reaction media. nih.gov Researchers synthesize new pyrrolidine-based organocatalysts to gain more precise control over chemical reactions. For example, introducing bulky substituents at the C2 position of the pyrrolidine ring can create a highly demanding steric environment, leading to improved enantioselectivity in reactions like the Michael addition of aldehydes to nitroolefins. beilstein-journals.orgnih.gov

While specific studies detailing the catalytic use of this compound are scarce, its structure fits the profile of a molecule that could be derivatized into a potent organocatalyst. The n-propyloxy group at the C5 position could influence the catalyst's conformation and solubility, potentially offering advantages over existing systems. The development of catalysts with tailored properties is a key objective in the field, and a variety of pyrrolidine-based systems have been successfully employed in important carbon-carbon bond-forming reactions.

The table below summarizes various pyrrolidine-based organocatalyst types and their applications.

Catalyst TypeKey Structural FeatureTypical ApplicationRef
Diarylprolinol Silyl (B83357) EthersBulky diaryl (hydroxy)methyl group at C2Michael addition, Aldol reaction beilstein-journals.org
ProlinamidesAmide linkage at C2Biginelli reaction, Michael addition nih.govresearchgate.net
Pyrrolidine-tetrazolesTetrazole ring as a carboxylic acid bioisostereMannich-type reactions
Pyrrolidines with Bulky Dioxolane Substituents2,2-disubstituted-1,3-dioxolan-4-yl moiety at C2Michael addition of aldehydes to nitroolefins beilstein-journals.orgnih.gov

Applications in Agrochemical Research (e.g., herbicidal, insecticidal activity)

The pyrrolidinone scaffold is a promising structural motif in the design of new agrochemicals, particularly herbicides. google.com Research has shown that derivatives of this class can act as potent inhibitors of key plant enzymes, leading to effective weed control. nih.gov

Herbicidal Activity A significant area of research involves the development of pyrrolidinone-containing compounds as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov This enzyme is crucial for chlorophyll (B73375) biosynthesis in plants, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death. In one study, a series of pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives were synthesized and evaluated as PPO inhibitors. Several of these compounds demonstrated excellent herbicidal activity, achieving 100% inhibition of broadleaf weeds like Amaranthus retroflexus (redroot pigweed) and Abutilon theophrasti (velvetleaf) at application rates as low as 9.375 grams of active ingredient per hectare. nih.gov

Another line of research has focused on pyrrolidine-2,4-dione (B1332186) derivatives that incorporate an alkyl ether pharmacophore. These compounds have shown moderate to good inhibitory activity against the growth of both monocotyledonous and dicotyledonous plants. rsc.org The herbicidal efficacy of these derivatives is influenced by the nature of the substituents on the pyrrolidinone ring. For example, certain compounds showed significant inhibition of root growth in barnyard grass (Echinochloa crus-galli) and rape seedlings (Brassica campestris). rsc.org

The table below presents selected research findings on the herbicidal activity of pyrrolidinone derivatives.

Compound ClassTarget Weed(s)Key Finding / ActivityRef
Pyrrolidinone-containing 2-phenylpyridinesAmaranthus retroflexus, Abutilon theophrasti100% inhibition at 9.375 g ai/ha for lead compounds. nih.gov nih.gov
Pyrrolidinone-containing 2-phenylpyridinesEchinochloa crus-galli, Digitaria sanguinalis60-90% inhibition at 150 g ai/ha. nih.gov nih.gov
Pyrrolidine-2,4-diones with phenoxyethyl moietyEchinochloa crus-galli (roots)Compound 10q showed 65.6% inhibition at 100 µg/mL. rsc.org
Pyrrolidine-2,4-diones with phenoxyethyl moietyBrassica campestris (roots)Compound 10n showed 84.0% inhibition at 100 µg/mL. rsc.org

Insecticidal Activity The development of new insecticides is critical to manage pest resistance. nih.gov While specific data on the insecticidal properties of this compound is not available, related heterocyclic compounds are actively investigated for this purpose. For instance, various pyridine (B92270) derivatives have been synthesized and tested for their insecticidal activity against aphids, with some compounds showing promising results. nih.gov The broad biological activity of the pyrrolidinone scaffold suggests that its derivatives could also be viable candidates for future insecticidal research programs.

Future Research Directions and Emerging Paradigms for 5 N Propyloxy Pyrrolidin 2 One Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of pyrrolidin-2-one derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. Future research must prioritize the development of environmentally benign synthetic routes to 5-(n-Propyloxy)-pyrrolidin-2-one and its analogues. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous solvents and reagents.

One promising avenue is the adoption of one-pot, multi-component reactions, which can significantly reduce waste and improve efficiency. acs.org For instance, a domino reaction involving a suitable amine, a γ-keto acid or its equivalent, and propanol (B110389) under catalyst-free conditions or with a reusable solid acid catalyst could provide a direct and sustainable route to the target molecule. The use of greener reaction media, such as water or ethanol-water mixtures, has already been demonstrated for the synthesis of other pyrrolidine (B122466) derivatives and should be explored for this specific compound. acs.org

Furthermore, biocatalysis offers a powerful tool for the enantioselective synthesis of chiral pyrrolidinones. The use of enzymes, such as transaminases, could facilitate the asymmetric synthesis of this compound, providing access to enantiomerically pure forms which are often crucial for biological activity.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrolidin-2-one Derivatives

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often chlorinated hydrocarbons (e.g., dichloromethane, chloroform)Water, ethanol, supercritical CO2, ionic liquids
Catalysts Homogeneous mineral acids or bases, heavy metalsHeterogeneous catalysts (e.g., zeolites, solid acids), biocatalysts (enzymes)
Reaction Type Multi-step, requiring isolation of intermediatesOne-pot, domino, or tandem reactions
Atom Economy Often low, with significant byproduct formationHigh, maximizing the incorporation of starting materials into the final product
Energy Input High temperatures and pressures may be requiredMilder reaction conditions, microwave-assisted synthesis

Exploration of Advanced Functional Materials Incorporating the Pyrrolidin-2-one Core

The pyrrolidin-2-one moiety is a key component of various successful polymers, most notably polyvinylpyrrolidone (B124986) (PVP). The incorporation of this compound into novel polymers and functional materials is a largely unexplored but potentially fruitful area of research. The n-propyloxy group could impart unique solubility, thermal, or self-assembly properties to the resulting materials.

Future research could focus on the synthesis of polymers where this compound is a monomer or a pendant group. Such polymers could be investigated for applications in drug delivery, where the pyrrolidin-2-one core can enhance solubility and biocompatibility, and the alkoxy side chain could be used to tune the hydrophobicity and drug-loading capacity.

Another promising direction is the development of hydrogels. The pyrrolidin-2-one structure is known to contribute to the water-swelling capacity of hydrogels. By copolymerizing a vinyl-substituted derivative of this compound with other monomers, it may be possible to create novel hydrogels with tailored swelling behavior, mechanical properties, and stimuli-responsiveness for applications in tissue engineering and controlled release systems.

Integration with High-Throughput Screening and Combinatorial Chemistry for Scaffold Exploration

To efficiently explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.govyoutube.combruker.comyoutube.com These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired biological activities. nih.govnih.gov

A future research paradigm would involve the development of a combinatorial library based on the this compound core. By systematically varying substituents at other positions of the pyrrolidinone ring (e.g., at the nitrogen atom or at the 3- and 4-positions), a diverse set of compounds can be generated. nih.gov This library could then be screened against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) and receptors, to identify novel inhibitors or modulators. nih.gov

The split-pool synthesis method is a powerful strategy for creating large combinatorial libraries on a solid support, where each bead carries a unique compound. nih.gov This, combined with encoding technologies, allows for the rapid deconvolution of "hit" compounds from the screening process.

Table 2: Illustrative Combinatorial Library Design for this compound Derivatives

Scaffold PositionR1 (at N1)R2 (at C3)R3 (at C4)
Building Blocks - H- Methyl- Ethyl- Benzyl- p-Methoxybenzyl- H- Phenyl- 4-Chlorophenyl- Thiophene-2-yl- H- Hydroxyl- Methoxy- Carboxylic acid
Number of Variants 544
Total Library Size --80

Advanced Computational Modeling for Rational Design and Property Prediction

In conjunction with experimental approaches, advanced computational modeling will be crucial for the rational design and property prediction of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into how structural modifications influence biological activity and material properties. nih.govnih.govnih.govrsc.org

QSAR models can be developed to correlate the structural features of a series of this compound analogues with their observed biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules.

Molecular docking simulations can be employed to predict the binding mode of this compound derivatives to the active site of a target protein. nih.govnih.gov This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity and selectivity.

Molecular dynamics simulations can further be used to study the dynamic behavior of these molecules, both in solution and when interacting with biological macromolecules or within a material matrix. nih.govrsc.org This can provide insights into conformational preferences, stability, and the nature of intermolecular interactions that govern the macroscopic properties of materials derived from this scaffold.

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for the development of new drugs and materials based on the this compound core, reducing the reliance on costly and time-consuming trial-and-error experimentation.

Q & A

Q. What strategies mitigate conflicting spectral data when characterizing this compound analogs?

  • Methodology : Address discrepancies (e.g., unexpected 1^1H NMR splitting) by: (i) Performing 2D NMR (COSY, HSQC) to resolve coupling patterns. (ii) Comparing experimental IR carbonyl stretches (1700–1750 cm1^{-1}) to DFT-calculated spectra. (iii) Validating molecular geometry via X-ray crystallography .

Q. How can in vitro metabolic stability of this compound be assessed?

  • Methodology : Incubate the compound with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion over time using LC-MS/MS. Identify metabolites via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation. Compare degradation half-life (t1/2t_{1/2}) to reference compounds to assess susceptibility to oxidative metabolism .

Data Contradictions and Troubleshooting

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodology : (i) Replicate assays under standardized conditions (e.g., cell line, passage number, assay buffer). (ii) Use orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) to confirm activity. (iii) Verify compound integrity post-assay via LC-MS to rule out degradation .

Q. What are the limitations of computational models for predicting the environmental fate of this compound?

  • Methodology : While QSAR models predict biodegradability (e.g., BIOWIN), validate experimentally via OECD 301D closed bottle test. Measure dissolved organic carbon (DOC) removal over 28 days. Note that lactam rings may resist hydrolysis, requiring extended testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.